molecular formula C13H17N3O3S2 B2604383 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1790198-24-1

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2604383
CAS No.: 1790198-24-1
M. Wt: 327.42
InChI Key: PULAQPMEFCSPED-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative incorporating a pyrazole core, a cyclopropyl-hydroxyethyl substituent, and a thiophene moiety. This compound exemplifies a hybrid structure designed to leverage the pharmacological properties of sulfonamides (antibacterial, enzyme inhibition) while enhancing solubility and metabolic stability through the cyclopropyl and thiophene groups.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-16-8-11(7-14-16)21(18,19)15-9-13(17,10-4-5-10)12-3-2-6-20-12/h2-3,6-8,10,15,17H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULAQPMEFCSPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step often involves the preparation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents in the presence of a suitable catalyst.

  • Thiophene Functionalization: : The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

  • Pyrazole Formation: : The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.

  • Sulfonamide Introduction: : The final step involves the sulfonation of the pyrazole ring using a sulfonyl chloride reagent under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where nucleophiles such as amines or alcohols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, alcohols), often under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. It may be investigated for its therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The compound’s cyclopropyl and thiophene groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional group similarities with several classes of sulfonamides, quinolones, and heterocyclic derivatives. Below is a detailed comparison:

Sulfonamide Derivatives

  • Compound 5 from : (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide
    • Structural Differences : Replaces the cyclopropyl-hydroxyethyl-thiophene group with a pyridine-pyrazolone-hydrazinyl linker.
    • Functional Similarities : Both contain sulfonamide and pyrazole moieties, which are critical for hydrogen bonding and enzyme inhibition.
    • Research Findings : Compound 5 demonstrated enhanced crystallinity and stability due to π-stacking interactions (Hirshfeld analysis), suggesting the target compound’s pyrazole-thiophene system may similarly stabilize via aromatic interactions .

Thiophene-Containing Quinolones

  • N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones (): Structural Differences: Features a quinolone core instead of pyrazole-sulfonamide but shares the thiophene group. Functional Similarities: The thiophene moiety contributes to lipophilicity and bacterial membrane penetration. Research Findings: These derivatives showed potent antibacterial activity (MIC: 0.25–4 µg/mL against S. aureus and E. coli), suggesting the target compound’s thiophene group could enhance antimicrobial efficacy .

Sulfonate and Amine Oxide Derivatives ():

  • (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate: Structural Differences: Uses a tetrahydronaphthalene-sulfonate backbone instead of pyrazole-sulfonamide. Functional Similarities: The thiophen-2-yl-ethylamine group may mimic the target compound’s hydroxyethyl-thiophene substituent, influencing receptor binding.

Comparative Data Table

Compound Core Structure Key Functional Groups Biological Activity
Target Compound Pyrazole-sulfonamide Cyclopropyl, hydroxyethyl, thiophene Not reported in evidence
Compound 5 () Pyrazole-benzenesulfonamide Pyridyl, hydrazinyl, pyrazolone Crystallographic stability
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Quinolones Quinolone-piperazine Bromothiophene, oxoethyl Antibacterial (MIC: 0.25–4 µg/mL)
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-sulfonate Tetrahydronaphthalene-sulfonate Thiophen-2-yl-ethylamine, tosylate Not reported in evidence

Key Research Findings and Implications

  • Structural Insights : The thiophene and pyrazole groups in the target compound may synergize to improve solubility and target binding compared to simpler sulfonamides .
  • Antibacterial Potential: Analogous thiophene-containing quinolones () show low MIC values, suggesting the target compound could be optimized for similar efficacy.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : Synthesis involves multi-step reactions with strict control of temperature, pH, and solvent selection (e.g., polar aprotic solvents for sulfonamide coupling). Key intermediates are purified via recrystallization or column chromatography. Structural confirmation at each stage requires NMR spectroscopy (¹H/¹³C) for functional group analysis and HPLC (>95% purity validation). For example, cyclopropyl and thiophene moieties are introduced via nucleophilic substitution, requiring anhydrous conditions .

Q. How is the molecular structure of this compound validated, and what structural features influence its reactivity?

  • Methodological Answer : X-ray crystallography (if crystals are obtainable) or computational modeling (DFT calculations) resolves stereochemistry. Key structural data include bond angles at the cyclopropane ring (strained ~60° angles) and hydrogen-bonding interactions between the sulfonamide group and hydroxyl/thiophene moieties. These features impact solubility and electrophilic substitution reactivity at the thiophene ring .

Q. What preliminary biological activities have been observed in structurally related sulfonamide-pyrazole compounds?

  • Methodological Answer : Analogues with similar sulfonamide-heterocycle scaffolds exhibit antibacterial activity (MIC ≤ 8 µg/mL against S. aureus) and anti-inflammatory effects (COX-2 inhibition via molecular docking). Bioassays for this compound should follow standardized protocols (e.g., broth microdilution for antimicrobial testing) with positive controls like ciprofloxacin .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the cyclopropyl group during synthesis?

  • Methodological Answer : Computational reaction path searches (using software like GRRM) identify low-energy transition states. Experimental optimization via DoE (Design of Experiments) evaluates factors like temperature (60–100°C), catalyst loading (e.g., Pd(OAc)₂), and solvent polarity. Response surface methodology (RSM) models predict optimal conditions, reducing trial-and-error approaches .

Q. How do conflicting spectral data (e.g., NMR shifts) for intermediates arise, and how are they resolved?

  • Methodological Answer : Discrepancies in NMR peaks may stem from tautomerism (e.g., pyrazole ring proton exchange) or diastereomer formation. Use 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. For diastereomers, chiral HPLC or Mosher ester analysis resolves enantiomeric excess .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer : Molecular dynamics simulations (AMBER/CHARMM force fields) model membrane permeability (logP ~2.5 predicted via ChemAxon). Quantum mechanical calculations (e.g., Gaussian09) assess binding affinity to targets like DHFR or kinases. ADMET predictions (SwissADME) guide lead optimization, prioritizing low hepatotoxicity and CYP450 inhibition .

Q. How can structural modifications enhance selectivity for a specific biological target?

  • Methodological Answer : SAR studies systematically vary substituents (e.g., replacing cyclopropyl with fluorinated groups) and measure effects on IC₅₀. For example, adding electron-withdrawing groups to the thiophene ring increases electrophilicity, improving kinase inhibition. Use fragment-based drug design (FBDD) to map critical pharmacophores .

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